molecular formula C13H19NO B1529396 [1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine CAS No. 1340391-41-4

[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine

Cat. No.: B1529396
CAS No.: 1340391-41-4
M. Wt: 205.3 g/mol
InChI Key: AWRPLDAFUKDNPJ-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine is a chemical compound of interest in several advanced research fields, particularly medicinal chemistry and organic synthesis. This amine features a cyclopropyl group and a 2,4-dimethylphenoxy ethyl moiety, a structure known to impart significant research value to similar compounds . Research Applications & Value In scientific research, this compound is primarily investigated for its potential as a key intermediate or a pharmacologically active scaffold. Structural analogs are studied for their: - Medicinal Chemistry: Potential biological activities, including antitumor properties and modulation of neurological receptors, making them candidates for pharmaceutical development . - Catalysis: Utility as a ligand in various catalytic processes, where it can help stabilize transition states and enhance the efficiency of chemical transformations like cross-coupling reactions . - Material Science: Role in the development of new polymers and coatings, where its unique chemical structure can be used to modify material properties . Mechanism of Action & Properties The mechanism of action for research purposes often involves its interaction with specific biological targets. The cyclopropane ring introduces conformational rigidity, which can restrict the molecule's shape and potentially improve its binding affinity to enzymes or receptors . The presence of the 2,4-dimethylphenoxy group increases steric bulk and electron density, which can significantly alter the molecule's interactions with biological targets compared to non-substituted or mono-substituted analogs . Usage Notes This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

IUPAC Name

1-cyclopropyl-2-(2,4-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-3-6-13(10(2)7-9)15-8-12(14)11-4-5-11/h3,6-7,11-12H,4-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRPLDAFUKDNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C2CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N\O
  • Molecular Weight : 205.28 g/mol

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the context of anti-HIV properties. The cyclopropyl moiety appears to enhance molecular affinity for the target enzyme, which is critical for its potency against HIV-1 replication.

Structure-Activity Relationship (SAR)

A study highlighted that modifications to the R groups on the compound significantly influence its efficacy. Compounds with a cyclopropyl group demonstrated improved binding affinity and potency compared to their counterparts without this moiety. For instance, derivatives with bulky substituents showed decreased antiviral activity due to steric hindrance affecting binding interactions with viral proteins .

Anti-HIV Activity

In a series of experiments, this compound was tested against various strains of HIV-1. The results indicated low nanomolar EC50_{50} values, suggesting high potency. For example:

CompoundEC50_{50} (nM)Remarks
6c2.00High potency against wild-type HIV-1
6f0.53Most potent in the series
6i1.63Comparable to leading NNRTIs

These findings underscore the potential of this compound as a candidate for further development in HIV therapy.

The mechanism through which this compound exerts its effects involves inhibition of the reverse transcriptase enzyme in HIV. The structural characteristics allow it to fit into the enzyme's active site effectively, blocking viral replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related amines, focusing on molecular features, bioactivity, and synthesis.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Source
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine C₁₃H₁₉NO 205.30 2,4-dimethylphenoxy, cyclopropyl Research intermediate
1-Cyclopropyl-2-(2-methylphenyl)ethanamine C₁₂H₁₇N 175.27 2-methylphenyl Structural analog; no bioactivity reported
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C₁₄H₂₁NO₂ 235.33 2,4-dimethoxyphenyl No bioactivity reported
Aroxyethylamines (e.g., compound XVI) Varies ~250–300 Aroxy groups Anticonvulsant (100% protection at 100 mg/kg in mice)
Acetohydrazide derivatives (e.g., 8m, 8n) C₂₀H₂₀N₄O₄S 412.46 2,4-dimethylphenoxy, 1,3,4-oxadiazole Antibacterial (Gram-positive), lipoxygenase inhibition

Key Findings

Structural Analogues: 1-Cyclopropyl-2-(2-methylphenyl)ethanamine (C₁₂H₁₇N) shares the cyclopropyl-ethylamine backbone but lacks the dimethylphenoxy group. (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (C₁₄H₂₁NO₂) replaces methyl groups with methoxy substituents, increasing polarity and molecular weight. Methoxy groups may enhance solubility but alter receptor binding .

Acetohydrazides bearing 2,4-dimethylphenoxy and 1,3,4-oxadiazole moieties (e.g., 8m, 8n) show antibacterial activity against Staphylococcus aureus and lipoxygenase inhibition, highlighting the importance of the dimethylphenoxy group in bioactivity .

Synthesis and Safety :

  • The target compound is synthesized under controlled conditions for research use, with stringent safety measures (e.g., gloves, goggles) due to toxicity risks .
  • Related acetohydrazides require reflux with strong bases or prolonged stirring, indicating that the target compound’s synthesis may involve similar protocols .

Contradictions and Limitations

  • While aroxyethylamines show anticonvulsant effects, the target compound’s specific activity remains unverified .
  • Acetohydrazides’ higher molecular weights and additional functional groups (e.g., thioether, oxadiazole) complicate direct comparisons with the simpler amine structure .

Preparation Methods

Etherification and Amination Starting from Substituted Phenol

One robust method involves starting from a substituted phenol (such as 2,4-dimethylphenol) and performing sequential reactions to introduce the ethylamine side chain bearing the cyclopropyl group. This method is adapted from a related synthesis of phenoxyethylamines and can be tailored to the 2,4-dimethylphenoxy system.

Stepwise Reaction Sequence:

Step Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Chloroacetylation Phenol + chloroacetyl chloride, AlCl3 catalyst, solvent (dichloromethane/toluene), 0–25 °C Chloroacetylated phenol intermediate Molar ratio phenol:AlCl3:ClCH2COCl = 1:2–2.5:2–2.5
2 Etherification Intermediate + sodium ethoxide Etherified intermediate Sodium ethoxide acts as nucleophile
3 Reduction Palladium on carbon catalyst, hydrogenation Reduced intermediate Converts ketone or oxime to amine
4 Etherification Dibromoethane Bromoalkyl ether intermediate Prepares for amination step
5 Amination Potassium phthalimide, 80–130 °C Phthalimide-protected amine intermediate Ammoniation to introduce amine group
6 Deprotection Hydrazine hydrate, ethanol/toluene solvent Target amine [1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine Removes phthalimide protecting group

This method benefits from cheap and readily available raw materials, mild reaction conditions, and high selectivity, though it involves multiple steps and intermediate purifications.

Synthesis of the Cyclopropylalkylamine Fragment

The cyclopropylalkylamine portion can be synthesized separately using modern asymmetric synthesis methods, which are scalable and suitable for industrial production. One such method involves:

  • Condensation of cyclopropyl methyl ketone with a chiral sulfinamide to form an imine intermediate.
  • Reduction of the imine to a secondary amine.
  • Subsequent debenzylation or deprotection to yield the primary amine.

This route uses inexpensive starting materials such as cyclopropyl methyl ketone and S-(−)-α-phenylethylamine, with Lewis acid catalysis (e.g., boron isopropoxide) in solvents like tetrahydrofuran (THF) or isopropanol. The process is scalable and avoids hazardous reagents like ethylene oxide or sodium hydride, which are common in older methods.

Coupling of the Cyclopropylalkylamine with 2,4-Dimethylphenol Derivatives

After preparing the cyclopropylalkylamine, it can be coupled with 2,4-dimethylphenoxy derivatives via nucleophilic substitution or etherification reactions, often involving halogenated intermediates such as phenacyl chlorides or bromoalkyl ethers.

For example, 2-(2,4-dimethylphenoxy)phenacyl chloride can react with amine derivatives under reflux in acetone to form the corresponding substituted amines. Subsequent purification steps yield the target compound with high purity and yield (e.g., 91.4% yield reported for related thiazolyl derivatives).

4 Comparative Summary of Key Preparation Methods

Methodology Starting Materials Key Reactions Advantages Limitations
Phenol-based multi-step synthesis 2,4-Dimethylphenol, chloroacetyl chloride, sodium ethoxide, hydrazine hydrate Chloroacetylation, etherification, reduction, amination, deprotection Readily available reagents, high selectivity Multi-step, requires careful purification
Cyclopropylalkylamine asymmetric synthesis Cyclopropyl methyl ketone, chiral sulfinamide Condensation, reduction, debenzylation Scalable, industrially viable, enantioselective Requires chiral auxiliaries, catalyst loading
Coupling with phenacyl chloride derivatives 2-(2,4-Dimethylphenoxy)phenacyl chloride, amines Nucleophilic substitution, reflux in acetone High yield, straightforward coupling Requires preparation of phenacyl chlorides

5 Research Findings and Practical Considerations

  • The phenol-based route allows for structural modification at the phenoxy moiety, which is useful for analog synthesis.
  • The use of palladium catalysts for reduction steps is common, providing mild conditions and good yields.
  • Ammoniation with potassium phthalimide followed by hydrazine deprotection is an effective strategy to introduce the primary amine while minimizing side reactions.
  • Asymmetric synthesis of the cyclopropylalkylamine fragment enhances the production of optically active compounds, which is critical for pharmaceutical applications.
  • Safety considerations include avoiding hazardous reagents like sodium hydride and ethylene oxide, favoring safer alternatives such as hydrazine hydrate and catalytic hydrogenation.
  • Solvent choice impacts reaction efficiency and safety; solvents like THF, toluene, and ethanol are preferred for their balance of reactivity and handling properties.

Q & A

Q. Critical Factors :

  • Reaction pH : Acidic filtration (pH 5–6) prevents salt formation, improving yield .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysts : Weak bases (e.g., NaH) facilitate thioether formation in later steps .

How is this compound characterized using spectroscopic and chromatographic methods?

Level: Basic
Answer:
Key Analytical Methods :

  • ¹H-NMR : Peaks at δ 6.6–7.2 ppm (aromatic protons from 2,4-dimethylphenoxy), δ 3.5–4.2 ppm (methylene adjacent to ether oxygen), and δ 1.0–1.5 ppm (cyclopropyl protons) .
  • IR Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (C=C aromatic) .
  • Mass Spectrometry (EIMS) : Molecular ion peaks at m/z ~235 (base peak) and fragment ions corresponding to cyclopropyl and phenoxy cleavage .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) achieve >95% purity, validated by retention time consistency .

Q. Table 1: Representative Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H-NMRδ 2.2 ppm (CH₃ on aromatic), δ 1.2 ppm (cyclopropyl)
IR1250 cm⁻¹ (C-O-C ether)
EIMSm/z 235 (M⁺)

How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., antibacterial or enzyme inhibition) often arise from:

Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., lipoxygenase subtypes) .

Structural Modifications : Substituents on the oxadiazole or hydrazide moieties (e.g., nitro vs. methoxy groups) alter electron density and binding affinity .

Solubility and Stability : Poor aqueous solubility may reduce observed activity in vitro; use DMSO with <1% v/v to avoid cytotoxicity .

Q. Methodological Recommendations :

  • Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple concentrations.
  • Control Compounds : Compare with known standards (e.g., ciprofloxacin for antibacterial assays) .
  • Molecular Docking : Validate interactions with targets (e.g., lipoxygenase active sites) using software like AutoDock Vina .

What strategies optimize the compound’s pharmacological profile through structural modifications?

Level: Advanced
Answer:
Structure-Activity Relationship (SAR) Insights :

  • Phenoxy Substitution : 2,4-Dimethyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • Cyclopropyl Group : Introduces steric hindrance, reducing metabolic degradation by cytochrome P450 enzymes .
  • Oxadiazole Derivatives : Thioether linkages (e.g., in 1,3,4-oxadiazole analogs) increase antibacterial potency by disrupting bacterial membrane integrity .

Q. Table 2: Bioactivity of Structural Analogs

DerivativeActivity (IC₅₀/EC₅₀)Key ModificationReference
8m (Nitro-substituted)12 µM (Lipoxygenase)Electron-withdrawing NO₂
8n (Dimethylamino-substituted)8 µg/mL (Antibacterial)Electron-donating N(CH₃)₂

Q. Synthetic Recommendations :

  • Parallel Synthesis : Use combinatorial chemistry to generate analogs with varied substituents (e.g., -OCH₃, -NO₂) .
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for enhanced solubility .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Level: Advanced
Answer:
Critical Challenges :

  • By-Product Formation : Thioether oxidation or cyclopropane ring-opening under harsh conditions .
  • Purification : Column chromatography becomes impractical at scale; switch to recrystallization (ethanol/water) .

Q. Optimization Strategies :

Flow Chemistry : Continuous reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., esterification) .

Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent intermediate quality .

Green Chemistry : Replace CS₂ with thiourea derivatives to reduce toxicity .

Q. Table 3: Scalability Comparison

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield75%68%
Purity (HPLC)95%92%
Key AdjustmentManual pH controlAutomated pH titration

What computational tools are recommended for predicting the compound’s reactivity and metabolic pathways?

Level: Advanced
Answer:
Tools and Workflows :

  • Retrosynthesis : Use AI platforms (e.g., Pistachio, Reaxys) to identify viable routes from commercial precursors .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • ADMET Prediction : SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and toxicity .

Q. Case Study :

  • Metabolic Stability : MD simulations reveal cyclopropane ring resistance to oxidation, aligning with experimental half-life data (t₁/₂ = 4.2 hrs in human microsomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
Reactant of Route 2
Reactant of Route 2
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine

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